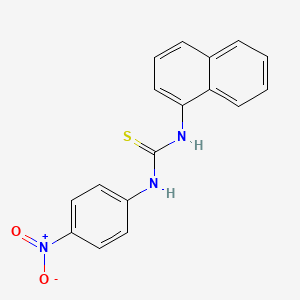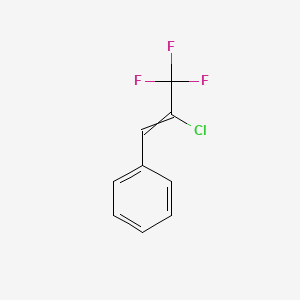
Benzene, (2-chloro-3,3,3-trifluoro-1-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, (2-chloro-3,3,3-trifluoro-1-propenyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 2-chloro-3,3,3-trifluoro-1-propenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (2-chloro-3,3,3-trifluoro-1-propenyl)- typically involves the reaction of benzene with 2-chloro-3,3,3-trifluoropropene under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where benzene reacts with 2-chloro-3,3,3-trifluoropropene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of Benzene, (2-chloro-3,3,3-trifluoro-1-propenyl)- may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial production to achieve efficient and cost-effective synthesis.
化学反应分析
Types of Reactions
Benzene, (2-chloro-3,3,3-trifluoro-1-propenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring is substituted by electrophiles such as halogens, nitro groups, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alkylbenzene derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid and sulfuric acid). The reactions are typically carried out under acidic conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are carried out under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon, Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Products include halogenated benzene derivatives, nitrobenzene derivatives, and alkylbenzene derivatives.
Oxidation Reactions: Products include benzoic acid derivatives.
Reduction Reactions: Products include alkylbenzene derivatives.
科学研究应用
Benzene, (2-chloro-3,3,3-trifluoro-1-propenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. It is also used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals. It is also used as a solvent and reagent in various industrial processes.
作用机制
The mechanism of action of Benzene, (2-chloro-3,3,3-trifluoro-1-propenyl)- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
相似化合物的比较
Similar Compounds
Benzene, (3-chloro-1-propenyl)-: Similar structure but lacks the trifluoromethyl group.
Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-: Contains additional nitro groups and a different substitution pattern on the benzene ring.
Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, (2-methyl[1,1’-biphenyl]-3-yl)methyl ester: Contains a cyclopropane ring and a biphenyl group.
Uniqueness
Benzene, (2-chloro-3,3,3-trifluoro-1-propenyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound highly reactive and useful in various chemical transformations. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it valuable in pharmaceutical and agrochemical applications.
属性
CAS 编号 |
104696-00-6 |
|---|---|
分子式 |
C9H6ClF3 |
分子量 |
206.59 g/mol |
IUPAC 名称 |
(2-chloro-3,3,3-trifluoroprop-1-enyl)benzene |
InChI |
InChI=1S/C9H6ClF3/c10-8(9(11,12)13)6-7-4-2-1-3-5-7/h1-6H |
InChI 键 |
XUDZPROVVDQIGH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=C(C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


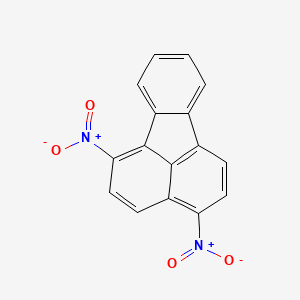
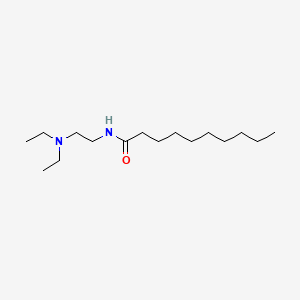
![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)

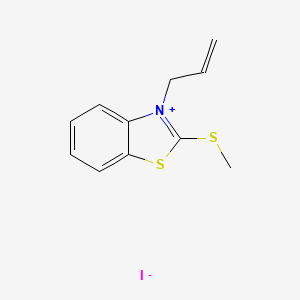
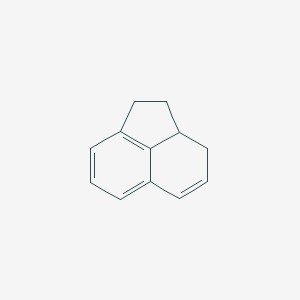
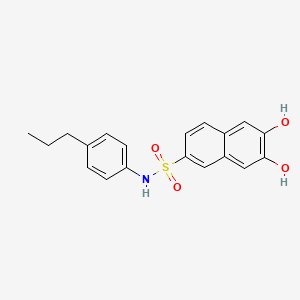
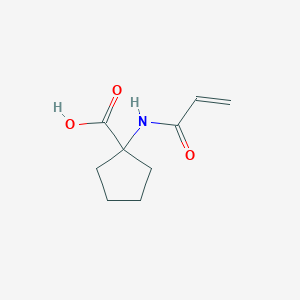
![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
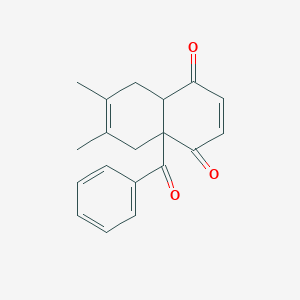
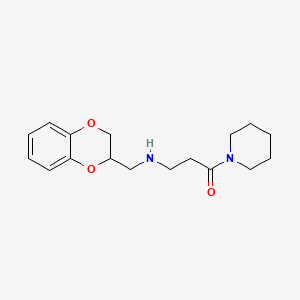
![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)

